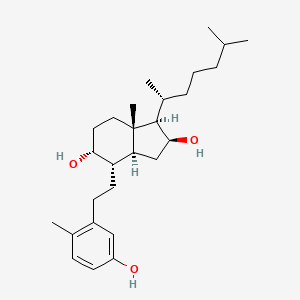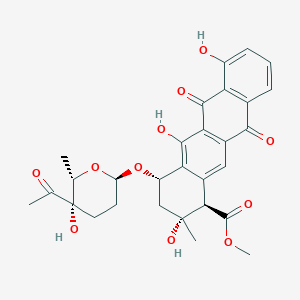![molecular formula C45H58I4N6O2 B1249040 2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)
2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PoPo-3 is a cyanine dye, an organic iodide salt and a PoPo-3(4+). It has a role as a fluorochrome.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study by Fall et al. (2021) describes the synthesis of a complex compound involving a multi-step process, which includes key steps like Huisgen cycloaddition. This research contributes to the understanding of the synthesis processes of complex organic compounds, which could be relevant to the compound (Fall et al., 2021).
Electronic Structure and Spectroscopy
- Annaraj et al. (2014) conducted electronic structure calculations on related Schiff base compounds, providing insights into the stability and spectral behavior in different phases. This kind of study is essential for understanding the electronic properties and potential applications in materials science (Annaraj et al., 2014).
Biological Applications
- A paper by Inba et al. (2013) discusses the synthesis of Salen type compounds and their interaction with DNA, along with antioxidant and antimicrobial activities. This research highlights the potential biological applications of complex organic compounds in medical and biochemical fields (Inba et al., 2013).
Material Science and Catalysis
- Schulz et al. (1994) explored the reactions involving boron compounds, which could have implications in material science and catalytic processes. Understanding these reactions can lead to new materials with unique properties (Schulz et al., 1994).
Spectral Characterization and Theoretical Investigations
- Simmons et al. (2011) describe the synthesis and characterization of intermediates in a new synthetic pathway, providing important information for chemical synthesis and the development of new compounds (Simmons et al., 2011).
Coordination Chemistry
- Schuitema et al. (2001) explored the formation of coordination compounds with novel ligands, contributing to the field of coordination chemistry and potentially influencing the development of new catalysts and materials (Schuitema et al., 2001).
properties
Molecular Formula |
C45H58I4N6O2 |
|---|---|
Molecular Weight |
1222.6 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C45H58N6O2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
GYPIAQJSRPTNTI-UHFFFAOYSA-J |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-] |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C.[I-].[I-].[I-].[I-] |
synonyms |
POPO 3 POPO-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



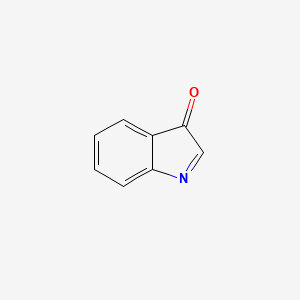
![(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione](/img/structure/B1248959.png)
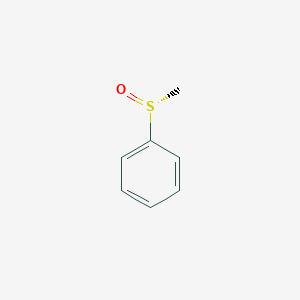
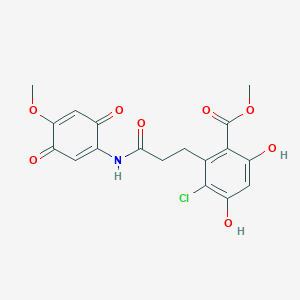
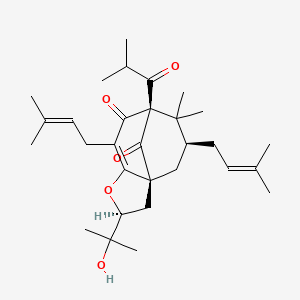

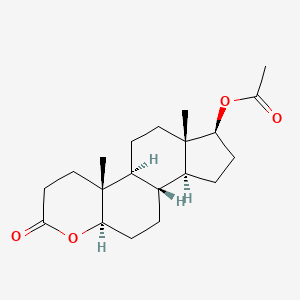
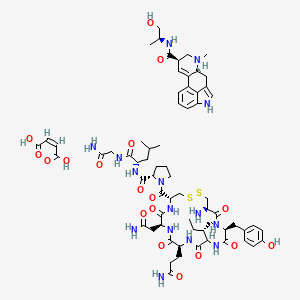
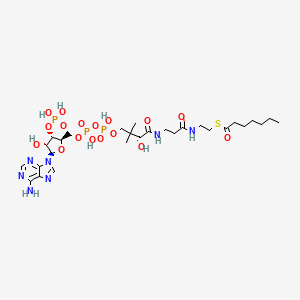
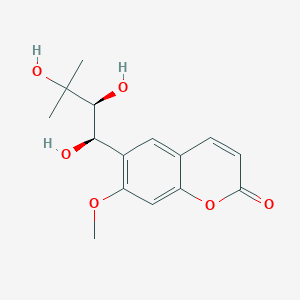
![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)
